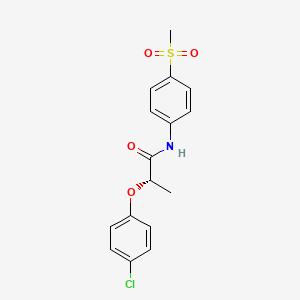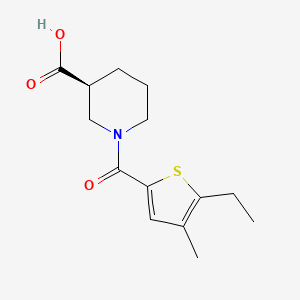
4-(3,4-dimethylanilino)-N-methyl-3-nitrobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4-dimethylanilino)-N-methyl-3-nitrobenzenesulfonamide, also known as Dantrolene, is a drug that is used to treat muscle spasticity and malignant hyperthermia. It was first synthesized in 1967 by Dr. Arthur F. Benton and his team at the University of Rochester. Dantrolene works by inhibiting the release of calcium ions from the sarcoplasmic reticulum in skeletal muscle, which leads to relaxation of the muscle.
作用機序
4-(3,4-dimethylanilino)-N-methyl-3-nitrobenzenesulfonamide works by inhibiting the release of calcium ions from the sarcoplasmic reticulum in skeletal muscle. This leads to relaxation of the muscle and a decrease in muscle spasticity. In malignant hyperthermia, this compound inhibits the release of calcium ions from the sarcoplasmic reticulum in skeletal muscle, which prevents the hypermetabolic state that can occur during anesthesia.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to decrease muscle spasticity and improve muscle function in patients with conditions such as cerebral palsy and multiple sclerosis. In addition, this compound has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
実験室実験の利点と制限
4-(3,4-dimethylanilino)-N-methyl-3-nitrobenzenesulfonamide has several advantages as a research tool. It is a specific inhibitor of calcium release from the sarcoplasmic reticulum in skeletal muscle, which makes it a useful tool for studying calcium signaling in cells. However, this compound has some limitations as a research tool. It has limited solubility in water, which can make it difficult to work with in some experiments. In addition, this compound has a relatively short half-life in the body, which can make it difficult to maintain consistent levels of the drug over time.
将来の方向性
There are several future directions for research on 4-(3,4-dimethylanilino)-N-methyl-3-nitrobenzenesulfonamide. One area of research is the potential use of this compound as a neuroprotective agent in conditions such as stroke and traumatic brain injury. Another area of research is the development of new analogs of this compound that have improved solubility and pharmacokinetic properties. Finally, there is ongoing research into the mechanisms of action of this compound and its effects on calcium signaling in cells.
合成法
The synthesis of 4-(3,4-dimethylanilino)-N-methyl-3-nitrobenzenesulfonamide involves several steps. The starting material is 3-nitrobenzenesulfonyl chloride, which is reacted with N-methyl-3-aminophenol to form 4-(3-methylaminophenyl)-3-nitrobenzenesulfonamide. This compound is then reacted with 3,4-dimethylaniline to form the final product, this compound.
科学的研究の応用
4-(3,4-dimethylanilino)-N-methyl-3-nitrobenzenesulfonamide has been extensively studied for its use in treating muscle spasticity and malignant hyperthermia. It has also been investigated for its potential use in treating other conditions, such as cerebral palsy, multiple sclerosis, and spinal cord injury. In addition, this compound has been studied for its effects on calcium signaling in cells and its potential as a neuroprotective agent.
特性
IUPAC Name |
4-(3,4-dimethylanilino)-N-methyl-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-10-4-5-12(8-11(10)2)17-14-7-6-13(23(21,22)16-3)9-15(14)18(19)20/h4-9,16-17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTZJTCCZITWNNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C(C=C(C=C2)S(=O)(=O)NC)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(dimethylamino)propyl]naphthalene-1-sulfonamide](/img/structure/B7546698.png)

![1-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]methanesulfonamide](/img/structure/B7546703.png)
![N-phenyl-1-[2-(thiophene-2-carbonylamino)propanoyl]piperidine-4-carboxamide](/img/structure/B7546711.png)
![2-[Butyl(thiophen-2-ylsulfonyl)amino]benzoic acid](/img/structure/B7546718.png)
![2-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-N-cyclopropylpropanamide](/img/structure/B7546720.png)
![3-[5-[(2S)-oxolan-2-yl]-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B7546726.png)
![[4-(2-Fluorophenyl)piperazin-1-yl]-(1-pyrazin-2-ylpiperidin-4-yl)methanone](/img/structure/B7546727.png)
![N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]acetamide](/img/structure/B7546738.png)

![1-(4-Chlorophenyl)-3-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]urea](/img/structure/B7546750.png)
![2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]-N-[2-(4-chlorophenyl)sulfanylethyl]acetamide](/img/structure/B7546759.png)

